molecular formula C19H24N2 B6124950 3-[1-(2,5-dimethylbenzyl)-2-piperidinyl]pyridine

3-[1-(2,5-dimethylbenzyl)-2-piperidinyl]pyridine

Cat. No. B6124950
M. Wt: 280.4 g/mol
InChI Key: PEYWHCUXTCZSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(2,5-dimethylbenzyl)-2-piperidinyl]pyridine, also known as DMPP, is a chemical compound that belongs to the class of nicotinic acetylcholine receptor agonists. DMPP is widely used in scientific research to study the mechanism of action of nicotinic acetylcholine receptors.

Mechanism of Action

3-[1-(2,5-dimethylbenzyl)-2-piperidinyl]pyridine binds to the nicotinic acetylcholine receptor and activates it by inducing a conformational change that allows ions to flow through the channel. This leads to depolarization of the cell membrane and the generation of an action potential. The exact mechanism of 3-[1-(2,5-dimethylbenzyl)-2-piperidinyl]pyridine binding to the receptor is not fully understood, but it is thought to involve interactions with several amino acid residues in the receptor binding site.
Biochemical and Physiological Effects:
3-[1-(2,5-dimethylbenzyl)-2-piperidinyl]pyridine has several biochemical and physiological effects that have been studied in scientific research. It has been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and serotonin. 3-[1-(2,5-dimethylbenzyl)-2-piperidinyl]pyridine also increases the activity of several intracellular signaling pathways, including the cAMP and ERK pathways. Physiologically, 3-[1-(2,5-dimethylbenzyl)-2-piperidinyl]pyridine has been shown to increase heart rate and blood pressure, as well as induce muscle contractions.

Advantages and Limitations for Lab Experiments

3-[1-(2,5-dimethylbenzyl)-2-piperidinyl]pyridine has several advantages for lab experiments. It is a potent agonist of nicotinic acetylcholine receptors and has a well-characterized mechanism of action. It is also relatively easy to synthesize and purify. However, there are also some limitations to its use. 3-[1-(2,5-dimethylbenzyl)-2-piperidinyl]pyridine has a short half-life and rapidly desensitizes the receptor, which can make it difficult to use in long-term experiments. Additionally, 3-[1-(2,5-dimethylbenzyl)-2-piperidinyl]pyridine has off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-[1-(2,5-dimethylbenzyl)-2-piperidinyl]pyridine. One area of interest is the development of more selective agonists of nicotinic acetylcholine receptors that do not have off-target effects. Another area of interest is the study of the effects of nicotinic acetylcholine receptor activation on different types of neurons and in different brain regions. Additionally, the use of 3-[1-(2,5-dimethylbenzyl)-2-piperidinyl]pyridine in combination with other drugs or treatments may provide insights into new therapeutic approaches for neurological disorders.

Synthesis Methods

3-[1-(2,5-dimethylbenzyl)-2-piperidinyl]pyridine can be synthesized using a variety of methods, including the reaction of 2,5-dimethylbenzyl chloride with 2-pyridylmagnesium bromide, followed by the addition of piperidine. Another method involves the reaction of 2,5-dimethylbenzylamine with 2-bromo-5-chloropyridine, followed by the addition of piperidine. The purity of 3-[1-(2,5-dimethylbenzyl)-2-piperidinyl]pyridine can be increased by recrystallization from ethanol.

Scientific Research Applications

3-[1-(2,5-dimethylbenzyl)-2-piperidinyl]pyridine is widely used in scientific research to study the mechanism of action of nicotinic acetylcholine receptors. Nicotinic acetylcholine receptors are a type of ligand-gated ion channel that are widely expressed in the nervous system. 3-[1-(2,5-dimethylbenzyl)-2-piperidinyl]pyridine is a potent agonist of nicotinic acetylcholine receptors, and its use allows researchers to study the effects of receptor activation on neuronal function.

properties

IUPAC Name

3-[1-[(2,5-dimethylphenyl)methyl]piperidin-2-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-15-8-9-16(2)18(12-15)14-21-11-4-3-7-19(21)17-6-5-10-20-13-17/h5-6,8-10,12-13,19H,3-4,7,11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYWHCUXTCZSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCCCC2C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2,5-Dimethylbenzyl)-2-piperidinyl]pyridine

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